molecular formula C13H15N3O2 B2513066 2-Azepan-1-yl-5-nitrobenzonitrile CAS No. 78243-61-5

2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No.: B2513066
CAS No.: 78243-61-5
M. Wt: 245.282
InChI Key: YHAHHLXDJPCKMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile typically involves the reaction of 5-nitrobenzonitrile with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azepan-1-yl-5-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins or enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azepan-1-yl-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the nitro group and the azepane ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Biological Activity

Overview

2-Azepan-1-yl-5-nitrobenzonitrile is an organic compound notable for its structural features, including the azepane ring and a nitro-substituted benzene. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with biological macromolecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitrobenzonitrile with azepane under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity. Various methods can be employed, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions : The nitrile group can undergo nucleophilic substitution, allowing for the introduction of various functional groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form an amino group, which may interact with proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to act as a probe for studying protein interactions in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSelective inhibition of carbonic anhydrases
CytotoxicityModerate cytotoxic effects on cancer cell lines
Protein InteractionBinding affinity studies with target proteins

Case Studies

  • Enzyme Inhibition Studies :
    In a study investigating the inhibition of human carbonic anhydrases (hCA I, II, IX, XII), several compounds related to this compound demonstrated significant inhibitory activity at nanomolar concentrations. The most potent analogs exhibited K_i values as low as 89 pM against hCA IX, indicating potential for therapeutic applications in cancer treatment .
  • Cytotoxic Activity :
    Further evaluation against various cancer cell lines (e.g., MCF-7 and HeLa) revealed that derivatives of this compound showed promising cytotoxic effects, with IC_50 values indicating effective concentration ranges for inducing cell death. These findings suggest that modifications to the compound could enhance its anticancer properties .
  • Mechanistic Insights :
    Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies indicate that the compound's structural features allow it to effectively bind to active sites, thereby influencing enzyme activity and cellular signaling pathways .

Properties

IUPAC Name

2-(azepan-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHHLXDJPCKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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